Home > Products > Screening Compounds P98221 > PROTAC ER|A Degrader-8
PROTAC ER|A Degrader-8 -

PROTAC ER|A Degrader-8

Catalog Number: EVT-15271318
CAS Number:
Molecular Formula: C47H51N5O4
Molecular Weight: 749.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC ER|A Degrader-8 is a member of the PROteolysis-TArgeting Chimera (PROTAC) family, which represents a novel class of therapeutic agents designed to selectively degrade specific proteins within cells. This compound specifically targets the estrogen receptor alpha, a critical protein implicated in various breast cancer subtypes. By harnessing the ubiquitin-proteasome system, PROTAC ER|A Degrader-8 facilitates the degradation of its target protein, thereby offering a promising therapeutic strategy for overcoming resistance associated with traditional inhibitors.

Source and Classification

PROTAC ER|A Degrader-8 is classified as a bifunctional small molecule that combines an estrogen receptor ligand with an E3 ligase ligand, typically von Hippel-Lindau (VHL). This design allows for the formation of a ternary complex comprising the estrogen receptor, the PROTAC itself, and the E3 ligase, leading to targeted degradation of the estrogen receptor via ubiquitination and subsequent proteasomal degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC ER|A Degrader-8 involves several key steps:

  1. Modular Design: The compound is constructed using three main components: an E3 ligase ligand (e.g., VHL), a linker, and a ligand that specifically binds to the protein of interest (in this case, estrogen receptor alpha) .
  2. Click Chemistry: A common method employed in synthesizing PROTACs is copper-catalyzed azide-alkyne cycloaddition (CuAAC). For PROTAC ER|A Degrader-8, an azide-modified estrogen response element is combined with an alkyne-modified ligand through this reaction .
  3. Purification and Characterization: After synthesis, the resulting compound is purified using techniques such as reversed-phase high-performance liquid chromatography and characterized using mass spectrometry to confirm its molecular weight and structure .
  4. Cell Permeability Testing: Following synthesis, cell permeability assays are performed to evaluate the ability of PROTAC ER|A Degrader-8 to enter cells effectively .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC ER|A Degrader-8 consists of:

Estrogen LigandLinkerE3 Ligase Ligand\text{Estrogen Ligand}-\text{Linker}-\text{E3 Ligase Ligand}

The precise molecular formula and structural details can vary based on modifications made during synthesis. Characterization data typically includes molecular weight, melting point, and spectral data from techniques such as nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC ER|A Degrader-8 is its interaction with both the estrogen receptor alpha and the E3 ligase. Upon binding:

  1. Formation of Ternary Complex: The compound recruits both the target protein (estrogen receptor alpha) and the E3 ligase into a ternary complex.
  2. Ubiquitination: The proximity induced by this complex leads to polyubiquitination of the estrogen receptor alpha.
  3. Proteasomal Degradation: The ubiquitinated protein is subsequently directed to the proteasome for degradation .
Mechanism of Action

Process and Data

The mechanism of action for PROTAC ER|A Degrader-8 involves several sequential steps:

  1. Binding: The compound binds to estrogen receptor alpha, bringing it into close proximity with the E3 ligase.
  2. Ubiquitin Tagging: The E3 ligase catalyzes the attachment of ubiquitin molecules to lysine residues on the estrogen receptor alpha.
  3. Degradation: Once tagged, the protein is recognized by the proteasome, which unfolds and translocates it into its catalytic core for degradation .

This process highlights how PROTACs can utilize cellular machinery for targeted degradation rather than merely inhibiting protein function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC ER|A Degrader-8 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 500 to 700 Da depending on specific modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability assessments under various pH conditions are crucial for determining shelf-life and efficacy in biological systems.

Analytical techniques such as high-performance liquid chromatography can provide insights into purity levels and stability profiles over time .

Applications

Scientific Uses

PROTAC ER|A Degrader-8 has significant potential applications in scientific research:

  1. Cancer Therapeutics: Given its ability to degrade estrogen receptor alpha, it may be particularly useful in treating hormone-dependent cancers such as breast cancer.
  2. Research Tool: It serves as a valuable tool for studying protein function by allowing researchers to selectively degrade proteins within cellular systems.
  3. Drug Development: As part of ongoing efforts in targeted protein degradation research, it contributes to understanding how to design more effective therapeutics that can overcome resistance mechanisms seen with traditional small molecule inhibitors .
Mechanistic Foundations of PROTAC ERα Degrader-8

Ubiquitin-Proteasome System (UPS) Hijacking for ERα Degradation [1] [3]

PROTAC ERα Degrader-8 exploits the cell's endogenous ubiquitin-proteasome system to achieve targeted estrogen receptor alpha (ERα) destruction. Its mechanism initiates with the formation of a ternary complex, where the degrader simultaneously binds ERα and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme (recruited by the E3 ligase) to lysine residues on ERα. Polyubiquitinated ERα is then recognized by the 26S proteasome's 19S regulatory subunit, leading to its unfolding, deubiquitination, and proteolytic degradation in the 20S catalytic core [1]. This process is ATP-dependent and specifically relies on K48-linked polyubiquitin chains as the canonical degradation signal [3].

Unlike conventional SERDs (e.g., fulvestrant) that induce ERα misfolding and passive degradation, PROTAC ERα Degrader-8 actively hijacks the UPS with substoichiometric efficiency. Studies confirm this distinction through rescue experiments where proteasome inhibitors (e.g., MG132) or ubiquitination inhibitors block ERα degradation, while SERD activity remains partially unaffected under these conditions [3].

Table 1: Key Differences Between PROTAC and SERD Mechanisms

FeaturePROTAC ERα Degrader-8SERDs (e.g., Fulvestrant)
Primary MechanismHijacks UPS via ternary complex formationInduces ER misfolding
Ubiquitin DependencyK48-linked polyubiquitination requiredUbiquitin-independent
Proteasome SensitivityBlocked by MG132Partially resistant to MG132
Catalytic EfficiencySubstiochiometric (catalytic cycle)Stoichiometric (1:1 binding)
Target EngagementEvent-drivenOccupancy-driven

Structural Design: Bifunctional Architecture (ERα Ligand, E3 Ligase Recruiter, Linker) [1] [5]

The bifunctional architecture of PROTAC ERα Degrader-8 comprises three critical elements:

  • ERα Ligand: Derived from high-affinity ER antagonists (e.g., analogues of SAR439859 or AZD9496), this moiety binds the ligand-binding domain (LBD) of ERα. Modifications at the solvent-exposed region (e.g., carboxyl group replacement with esters) enhance membrane permeability without compromising binding [5] [9].
  • E3 Ligase Recruiter: Utilizes small-molecule ligands for E3 ligases such as VH032 (for VHL) or pomalidomide (for CRBN). These ligands replace early peptide-based recruiters, significantly improving pharmacokinetic properties [5].
  • Linker: A chemically tunable spacer (e.g., PEG chains, alkyl ethers, or piperazines) connecting the ERα ligand and E3 recruiter. Optimal linker length and rigidity are critical for productive ternary complex formation. For example, 3-PEG-unit linkers achieve DC50 values of 0.3 nM, while propyl ether variants maintain degradation efficiency with improved metabolic stability [6].

Structure-activity relationship (SAR) studies reveal that linker composition profoundly impacts degradation efficacy. Overly flexible or hydrophobic linkers reduce cell permeability or promote off-target interactions. Crystallographic analyses of analogous PROTACs show "folded" conformations where intramolecular hydrogen bonds (e.g., between amide groups and ether oxygens) stabilize the ternary complex topology [6].

Table 2: Linker Optimization Impact on Degradation Efficiency

Linker TypeLength (Atoms)DC50 (nM)Dmax (%)Metabolic Stability
3-PEG Units~300.399Low
2-Propyl Ethers~180.4100Moderate
Piperazine~200.5100Moderate
Linear Alkyl~153.163High

Role of E3 Ligase Recruitment (e.g., VHL, CRBN) in Ternary Complex Formation [5] [6]

E3 ligase selection dictates the degradation efficiency, kinetics, and tissue specificity of PROTAC ERα Degrader-8. The two predominant ligases employed are:

  • VHL (Von Hippel-Lindau): Recruited via VH032-based ligands, forming part of the Cullin2-RING E3 complex. VHL-based degraders exhibit high cooperativity in ternary complex formation due to extensive protein-protein interactions (PPIs) between VHL and ERα. SPR studies show ternary complex dissociation constants (Kd) as low as 40 nM for VHL-recruiting PROTACs [6].
  • CRBN (Cereblon): Engaged using immunomodulatory drugs (IMiDs) like pomalidomide. CRBN-based PROTACs demonstrate broader tissue distribution but may exhibit off-target effects via neo-substrate degradation (e.g., IKZF1/3) [5].

Ternary complex formation is governed by cooperative binding, where the affinity of the PROTAC for the POI-E3 ligase pair exceeds its individual affinity for either protein alone. For PROTAC ERα Degrader-8, this cooperativity minimizes the "hook effect" – a phenomenon where high PROTAC concentrations saturate target proteins independently, disrupting productive ternary complexes. Biophysical assays confirm a cooperativity index (α) of <1 for optimized linkers, indicating positive cooperativity [6].

Table 3: E3 Ligase-Specific Ternary Complex Metrics

E3 LigaseCooperativity Index (α)*Ternary Kd (nM)Ubiquitination Rate (min⁻¹)Notable Features
VHL0.15401.2High tissue specificity
CRBN0.82100.8Broader distribution, faster on-rate

*α < 1 indicates positive cooperativity; α = 1 no cooperativity.

Kinetic Selectivity: Catalytic vs. Stoichiometric Degradation Mechanisms [3] [10]

PROTAC ERα Degrader-8 operates via a catalytic degradation mechanism, distinguishing it from occupancy-driven inhibitors. Once the ternary complex facilitates ERα ubiquitination, the PROTAC dissociates and recycles to degrade multiple ERα molecules. This "event-driven" pharmacology enables efficacy at concentrations far below the total target pool, with typical catalytic turnover numbers ranging from 5–10 cycles per degrader molecule in cellular models [10]. Key kinetic advantages include:

  • Substoichiometric Dosing: DC50 values (e.g., 0.4 nM for PROTAC ERα Degrader-8) are 100-fold lower than IC50 values of comparable inhibitors [6].
  • Resilience to Target Overexpression: Maintains efficacy in ERα-overexpressing cell lines resistant to SERDs or SERMs [3].
  • Mutation Resistance: Degrades mutant ERα (Y537S, D538G) that evade conventional therapies by destabilizing the entire protein rather than inhibiting a specific functional domain [1] [3].

DNA-binding domain (DBD)-targeting variants (e.g., ERE-PROTACs) further exemplify catalytic efficiency. By recruiting ERα via estrogen response elements (EREs), they achieve DC50 values of 95 nM and circumvent LBD mutation-driven resistance [3]. The catalytic mechanism is validated through:

  • Time-resolved ubiquitination assays showing sustained ERα degradation after PROTAC washout.
  • Dose-response curves with characteristic "bell-shaped" profiles at supraoptimal concentrations (hook effect), absent in optimized designs [6] [10].

Table 4: Kinetic Parameters of Catalytic Degradation

PROTAC VariantDC50 (nM)Dmax (%)Catalytic CyclesResistance Mutations Addressed
VHL-Based (AZ’6421)0.41008Y537S, D538G
CRBN-Based (ARV-471)5.0*976Y537N, E380Q
DBD-Targeting (ERE)95854All LBD mutants

*Clinical candidate analogue [10].

Properties

Product Name

PROTAC ER|A Degrader-8

IUPAC Name

(3S)-3-[6-[4-[[8-[4-[(1S,2R)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-8-azabicyclo[3.2.1]octan-3-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C47H51N5O4

Molecular Weight

749.9 g/mol

InChI

InChI=1S/C47H51N5O4/c53-39-14-17-41-33(27-39)8-15-40(31-4-2-1-3-5-31)45(41)32-6-9-35(10-7-32)52-37-11-12-38(52)25-30(24-37)28-49-20-22-50(23-21-49)36-13-16-42-34(26-36)29-51(47(42)56)43-18-19-44(54)48-46(43)55/h1-7,9-10,13-14,16-17,26-27,30,37-38,40,43,45,53H,8,11-12,15,18-25,28-29H2,(H,48,54,55)/t30?,37?,38?,40-,43-,45+/m0/s1

InChI Key

WIMRLANOJASIIP-MVSHDMKLSA-N

Canonical SMILES

C1CC2CC(CC1N2C3=CC=C(C=C3)C4C(CCC5=C4C=CC(=C5)O)C6=CC=CC=C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@@H]([C@@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5C6CCC5CC(C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)[C@H]1CCC(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.